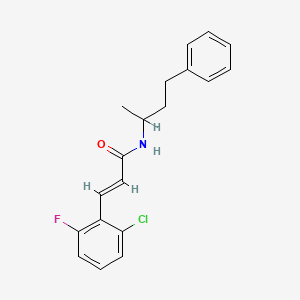![molecular formula C17H25BrClNO3 B5305577 ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)
ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperidine derivative and is commonly referred to as EBPP. EBPP has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of EBPP is not fully understood, but studies have suggested that it may act through multiple pathways. EBPP has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the PI3K/AKT/mTOR pathway. EBPP has also been shown to inhibit viral replication by interfering with the viral entry process and inhibiting viral protein synthesis. Finally, EBPP has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
EBPP has been shown to have a wide range of biochemical and physiological effects. Studies have shown that EBPP can inhibit the growth of cancer cells, reduce viral replication, and inhibit the production of pro-inflammatory cytokines. Additionally, EBPP has been shown to have antioxidant effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EBPP in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using EBPP is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on EBPP. One area of research could be to explore the potential use of EBPP in combination with other compounds for the treatment of cancer. Another area of research could be to further explore the mechanism of action of EBPP and its potential use in the treatment of viral infections. Finally, future research could focus on developing more efficient synthesis methods for EBPP to increase its availability for scientific research.
Méthodes De Synthèse
EBPP can be synthesized through a multi-step process involving the reaction of 2-bromophenol with 3-chloropropylamine hydrochloride, followed by the reaction of the resulting product with ethyl 4-piperidinecarboxylate. The final product is obtained through the hydrochloride salt formation.
Applications De Recherche Scientifique
EBPP has been extensively studied for its potential applications in scientific research. Studies have shown that EBPP has antitumor effects by inducing apoptosis in cancer cells. EBPP has also been shown to have antiviral effects against respiratory syncytial virus and herpes simplex virus. Additionally, EBPP has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-5-13-22-16-7-4-3-6-15(16)18;/h3-4,6-7,14H,2,5,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQEKUORLUOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)
![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)
